molecular formula C17H20N2O B1210546 N-butylharmine

N-butylharmine

Cat. No.: B1210546
M. Wt: 268.35 g/mol
InChI Key: ZTHNVHJIFDQKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butylharmine is a β-carboline alkaloid derivative characterized by a butyl group substitution at the nitrogen position of the harmine backbone. β-carbolines are naturally occurring or synthetic compounds known for diverse pharmacological activities, including MAO inhibition, antitumor, and antimicrobial effects . This article synthesizes data from related compounds to hypothesize its behavior and comparative advantages.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

9-butyl-7-methoxy-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C17H20N2O/c1-4-5-10-19-16-11-13(20-3)6-7-14(16)15-8-9-18-12(2)17(15)19/h6-9,11H,4-5,10H2,1-3H3

InChI Key

ZTHNVHJIFDQKKE-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectral Data

N-Butylharmine’s structure would differ from methyl analogues in alkyl chain length, impacting lipophilicity and molecular interactions. Spectral data from N-methyl-benafine (¹H NMR: δ 2.35 ppm for N-CH₃; IR: 1650 cm⁻¹ for C=N stretch) suggest that this compound would exhibit:

  • ¹H NMR : δ 0.90–1.50 ppm (butyl CH₂/CH₃ groups).
  • IR : Similar C=N stretches but altered alkyl region (2800–3000 cm⁻¹).

Cytotoxicity and Antifungal Effects

N-Methyl-benafine exhibits moderate cytotoxicity (IC₅₀: 12–25 µM in HeLa cells) and antifungal activity against Candida albicans (MIC: 8 µg/mL) . However, excessive alkyl chain length could reduce solubility, offsetting gains.

Table 2: Projected Bioactivity of this compound vs. Analogues

Compound Cytotoxicity (IC₅₀, µM) Antifungal (MIC, µg/mL) LogP (Predicted)
N-Methyl-benafine 12–25 8 2.1
This compound 8–15 (hypothesized) 4–6 (hypothesized) 3.5

Mechanistic Insights

Longer alkyl chains (e.g., butyl) in β-carbolines may enhance interaction with hydrophobic enzyme pockets (e.g., MAO-B or fungal lanosterol demethylase). For instance, N-methyl derivatives show weaker MAO inhibition than harmine (natural β-carboline), but butyl substitution could restore or exceed activity due to improved binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylharmine
Reactant of Route 2
Reactant of Route 2
N-butylharmine

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